molecular formula C12H15NO B13604363 1,2-Dimethyl-1h-indole-3-ethanol

1,2-Dimethyl-1h-indole-3-ethanol

Cat. No.: B13604363
M. Wt: 189.25 g/mol
InChI Key: SCEQUIRLFLQSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-1H-indole-3-ethanol is a synthetic indole derivative of significant interest in specialized organic synthesis and medicinal chemistry research. Indoles are a fundamental class of aromatic heterocycles, consisting of a benzene ring fused to a pyrrole ring, and are widely recognized as privileged structures in drug discovery due to their presence in numerous biologically active molecules and natural products . This compound features a 1,2-dimethyl substitution pattern on the indole ring system, a structure corroborated by related compounds found in chemical databases , and an ethanol side chain at the 3-position. The 3-position is the most reactive site for electrophilic substitution on the indole ring, making derivatives like this one valuable synthetic intermediates for constructing more complex molecules . Researchers utilize this compound as a key building block (synthon) for the development of novel compounds, particularly in the exploration of structure-activity relationships within the indole chemical space. Its molecular framework is structurally analogous to other significant indole alkaloids and synthetic pharmaceuticals, suggesting potential research value in areas such as receptor ligand development and enzyme inhibition studies . As with many indole derivatives, its mechanism of action in biological systems is highly dependent on the specific target and the final compound synthesized from it. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)ethanol

InChI

InChI=1S/C12H15NO/c1-9-10(7-8-14)11-5-3-4-6-12(11)13(9)2/h3-6,14H,7-8H2,1-2H3

InChI Key

SCEQUIRLFLQSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCO

Origin of Product

United States

Synthetic Methodologies for 1,2 Dimethyl 1h Indole 3 Ethanol and Substituted Indole 3 Ethanol Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Consequently, numerous methods for its synthesis have been developed, ranging from century-old name reactions to modern catalytic systems. These approaches offer diverse pathways to access a wide range of substituted indoles, which serve as crucial precursors for more complex targets like 1,2-Dimethyl-1H-indole-3-ethanol.

Fischer Indole Synthesis in the Context of Indole-3-ethanol Analogues

The Fischer indole synthesis, first reported in 1883, remains one of the most widely employed methods for the construction of the indole nucleus. acs.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and an aldehyde or ketone. acs.orgsigmaaldrich.com The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by simply varying the starting arylhydrazine and carbonyl compound. google.com

For the synthesis of precursors to indole-3-ethanol analogues, a common strategy involves the use of a ketone that bears a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. For instance, the reaction of phenylhydrazine (B124118) with a suitably protected 4-hydroxy-2-butanone derivative can lead to a 2-methyl-3-substituted indole that can be further elaborated to an indole-3-ethanol.

A three-component variation of the Fischer indole synthesis has also been developed, which combines an organometallic reagent, a nitrile, and an arylhydrazine hydrochloride salt in a one-pot process to generate multiply substituted indoles. orgsyn.org This approach enhances the efficiency of the synthesis by avoiding the isolation of the intermediate arylhydrazone. orgsyn.org

Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles

ArylhydrazineCarbonyl CompoundAcid CatalystProductReference
PhenylhydrazineAcetoneZinc chloride2-Methylindole google.com
p-TolylhydrazineLevulinic acidSulfuric acid2,5-Dimethyl-1H-indole-3-acetic acid nih.gov
Phenylhydrazine1,4-Cyclohexanedione monoethylene acetalPolyphosphoric acid6,7,8,9-Tetrahydro-1H-carbazol-4(5H)-one mdpi.com

Vilsmeier-Haack Formylation as a Precursor Step for 3-Substituted Indoles

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. uni-muenchen.de The reaction utilizes a Vilsmeier reagent, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). uni-muenchen.deekb.eg This electrophilic reagent readily attacks the electron-rich C3 position of the indole ring to afford an iminium ion intermediate, which upon hydrolysis yields the corresponding indole-3-carboxaldehyde. uni-muenchen.de

Indole-3-carboxaldehydes are versatile intermediates in the synthesis of 3-substituted indoles. orgsyn.orgresearchgate.net They can be subjected to a wide range of transformations to introduce various functional groups at the C3 position. For the synthesis of indole-3-ethanol derivatives, the aldehyde can be converted to the desired ethanol (B145695) moiety through several methods, including Grignard reactions followed by reduction or direct reduction of a derived ester. The Vilsmeier-Haack reaction is often the method of choice for preparing indole-3-carboxaldehyde due to its simplicity, high yields, and the high purity of the product obtained. researchgate.net

Multicomponent Reactions for Indole Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. orgsyn.orgsemanticscholar.org Indoles and their derivatives are frequently utilized as key components in MCRs to generate a diverse array of heterocyclic compounds. google.comorganic-chemistry.org These reactions often proceed with high bond-forming efficiency and stereoselectivity, providing rapid access to libraries of structurally diverse indole-containing molecules. google.com

While not always providing a direct route to simple indole-3-ethanol structures, MCRs can be employed to construct highly functionalized indole derivatives that may contain the desired ethanol moiety or a precursor to it. For example, a three-component reaction involving an indole, an aldehyde, and an active methylene compound can lead to the formation of a new carbon-carbon bond at the C3 position of the indole. orgsyn.org Depending on the specific reactants and conditions, the resulting product can be further modified to yield the target indole-3-ethanol derivative.

Specific Synthetic Routes to this compound and Related Structures

The synthesis of the specific target molecule, this compound, requires a strategic combination of indole core formation followed by sequential or concerted functionalization at the N1, C2, and C3 positions.

Alkylation Strategies for N1-Methylation of Indole Ring

The introduction of a methyl group at the N1 position of the indole ring is a common transformation in the synthesis of indole derivatives. This can be achieved through various alkylation strategies. A widely used method involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), followed by the addition of an electrophilic methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Alternative, milder conditions for N-methylation have also been developed. For instance, the use of dimethyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an efficient and environmentally benign method for the N-methylation of indoles. acs.org Iron-catalyzed N-alkylation of indolines followed by oxidation also offers a pathway to N-alkylated indoles. nih.gov

Table 2: Common Reagents for N1-Methylation of Indoles

Methylating AgentBaseSolventTypical Conditions
Methyl iodideSodium hydrideDMF, THF0 °C to room temperature
Dimethyl sulfatePotassium hydroxideAcetone, DMFRoom temperature to reflux
Dimethyl carbonateDABCODMF90-95 °C

Functionalization of the C3 Position: Introduction of the Ethanol Moiety

With the 1,2-dimethylindole core in hand, the final step is the introduction of the ethanol moiety at the C3 position. Several synthetic strategies can be employed to achieve this transformation.

One common approach begins with the Vilsmeier-Haack formylation of 1,2-dimethylindole to yield 1,2-dimethyl-1H-indole-3-carboxaldehyde. This aldehyde can then be subjected to a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) to form the corresponding secondary alcohol, 1-(1,2-dimethyl-1H-indol-3-yl)ethanol. Subsequent reduction of the benzylic alcohol is not straightforward, so an alternative is to use a Wittig reaction to form a vinyl group, which can then be hydroborated and oxidized to the primary alcohol. A more direct route from the aldehyde involves a one-carbon homologation, for example, via the Corey-Fuchs reaction to form a terminal alkyne, followed by hydration.

A more direct and widely used method involves the acylation of 1,2-dimethylindole with an appropriate reagent to introduce a two-carbon chain at the C3 position. For instance, reaction with oxalyl chloride can yield the 3-glyoxylyl chloride, which can be converted to the corresponding ester. Subsequent reduction of the ester and the ketone with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would afford the desired this compound. acs.orgnih.gov

Alternatively, 1,2-dimethylindole can be reacted with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst to directly introduce the 2-hydroxyethyl group at the C3 position. Another approach is the reduction of 1,2-dimethyl-1H-indole-3-acetic acid or its esters. google.comnih.gov The indole-3-acetic acid derivative can be prepared via the Fischer indole synthesis using levulinic acid or through other synthetic routes. nih.gov Reduction of the carboxylic acid or ester functionality to the primary alcohol can be accomplished using reducing agents such as LiAlH₄ or borane (BH₃).

Reduction Reactions for Conversion of Ketone Precursors to Alcohol Derivatives

The synthesis of this compound and its analogs often involves the reduction of a corresponding ketone precursor, namely 1,2-dimethyl-3-acetylindole. This transformation from a carbonyl group to a hydroxyl group is a critical step in forming the ethanol side chain at the C3 position of the indole ring.

A common and effective method for this reduction is the use of hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent such as methanol or ethanol at controlled temperatures, often ranging from 0 °C to room temperature. For instance, the synthesis of the related indole-3-methanol involves the reduction of indole-3-formaldehyde using sodium borohydride in a methanol solvent system. google.com This process is analogous to the reduction of a ketone precursor.

The general reaction involves the nucleophilic attack of the hydride ion from the reducing agent on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol, this compound.

Table 1: Common Reducing Agents for Ketone to Alcohol Conversion

Reducing Agent Formula Typical Solvents Key Features
Sodium Borohydride NaBH₄ Methanol, Ethanol Selective for ketones and aldehydes; mild reaction conditions.
Lithium Aluminum Hydride LiAlH₄ Diethyl ether, THF More powerful than NaBH₄; reduces a wider range of functional groups.

The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the final alcohol product.

Optimization of Synthetic Pathways and Process Chemistry

Optimizing the synthesis of indole derivatives is crucial for improving efficiency, reducing costs, and minimizing environmental impact. This involves the strategic selection of catalysts and the application of green chemistry principles.

The construction and functionalization of the indole scaffold can be significantly enhanced through the use of various catalytic systems. Transition metal catalysis, in particular, has become an excellent alternative to classical methods, often providing higher yields and better atom economy under milder conditions. researchgate.net

Palladium (Pd) Catalysis: Palladium-based catalysts are versatile for indole synthesis. They are used in cross-coupling reactions and C-H activation strategies to form the indole ring. nih.govmdpi.com For example, a Pd/C-ethylene system can be used to synthesize indoles from cyclohexanones. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts are effective for C-N bond formation in indole synthesis. organic-chemistry.org A copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives can be performed in a water and methanol mixture at room temperature. organic-chemistry.org

Silver (Ag) Catalysis: Silver(I) salts are effective Lewis acids that can activate alkynes, promoting cyclization reactions to form the indole core. whiterose.ac.uk

Other Transition Metals: Other metals such as cobalt, rhodium, ruthenium, and gold have also been successfully employed in catalytic indole syntheses, each offering unique advantages in terms of reactivity and selectivity. researchgate.netmdpi.com

These catalytic systems allow for the construction of complex indole derivatives from readily available starting materials.

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals, including indole derivatives. researchgate.net The goal is to develop more environmentally benign processes. beilstein-journals.org

Key green chemistry approaches in indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.nettandfonline.comtandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a core principle. researchgate.nettandfonline.com Some reactions can even be performed under solvent-free conditions. researchgate.netbeilstein-journals.org

Development of Reusable Catalysts: The use of nanocatalysts or catalysts immobilized on solid supports allows for easy separation from the reaction mixture and subsequent reuse, reducing waste and cost. researchgate.nettandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Multicomponent reactions are a good example of this principle in practice. researchgate.net

By incorporating these principles, the synthesis of this compound and other indole derivatives can be made more sustainable.

Characterization Techniques for Structural Elucidation (Methodologies Only)

The confirmation of the chemical structure of synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides specific information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons on the indole ring, the protons of the two methyl groups, the methylene protons of the ethanol side chain, and the hydroxyl proton. csic.esresearchgate.net

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. It is used to confirm the number and types of carbon atoms (e.g., aromatic, aliphatic, methyl) present in the structure. csic.esresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. creative-proteomics.com It works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the molecule's structure. massbank.eumassbank.eu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic parts, and C=C stretching vibrations of the aromatic indole ring. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for Structural Confirmation

Technique Information Provided
¹H NMR Proton environment, connectivity, and number.
¹³C NMR Carbon skeleton and chemical environments.
Mass Spectrometry Molecular weight and fragmentation patterns. creative-proteomics.com

Together, these analytical methods provide a comprehensive and unambiguous confirmation of the structure of the target compound.

Chemical Reactivity and Derivatization Strategies of 1,2 Dimethyl 1h Indole 3 Ethanol

Reactivity of the Indole (B1671886) Nucleus in Dimethylated Indole-3-ethanol

The reactivity of the indole nucleus in 1,2-Dimethyl-1H-indole-3-ethanol is dictated by the electronic properties of the heterocyclic ring system, which is significantly influenced by the methyl groups at the 1- and 2-positions. These substituents modify the electron distribution and steric accessibility of the ring, thereby determining the outcome of various reactions.

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack. nih.gov In unsubstituted indoles, electrophilic substitution preferentially occurs at the C-3 position. ic.ac.ukyoutube.com For this compound, the presence of a methyl group at N-1 and C-2 further solidifies the C-3 position as the primary site for electrophilic substitution. The N-1 methyl group prevents electrophilic attack or protonation at the nitrogen atom, while the C-2 methyl group sterically and electronically deactivates the C-2 position. Consequently, electrophiles will react almost exclusively at the C-3 position, which is activated by the lone pair of the nitrogen atom.

Direct nucleophilic substitution on the electron-rich indole nucleus is generally challenging and not a common reaction pathway unless a suitable leaving group is present on the ring. The indole ring system must typically be activated, for instance by oxidation, to facilitate nucleophilic attack. nih.govias.ac.in

Reaction TypeReagents/ConditionsExpected Product at C-3
Nitration HNO₃/H₂SO₄3-Nitro derivative
Halogenation NBS, NCS, Br₂3-Halo derivative
Friedel-Crafts Acylation Acyl chloride/Lewis Acid (e.g., AlCl₃)3-Acyl derivative
Vilsmeier-Haack Formylation POCl₃/DMF3-Formyl derivative

Oxidation and Reduction Reactions

The indole nucleus of this compound is susceptible to both oxidation and reduction, leading to a variety of structural modifications.

Oxidation: The oxidation of the indole ring can proceed via several pathways depending on the oxidant used. The oxidation of 2,3-dimethylindole, a closely related structure, has been studied extensively and provides insight into potential reactions. With strong oxidizing agents like potassium peroxodisulphate or peroxophosphates under acidic conditions, the C2=C3 double bond can be attacked, leading to ring-opened products such as derivatives of o-aminoacetophenone or rearranged products like 3-methylindole-2-carbaldehyde. psu.edursc.org Milder conditions or different reagents can lead to the formation of 2-oxindole derivatives. researchgate.net The presence of the ethanol (B145695) side chain may influence the reaction outcome, but the core reactivity of the dimethylated indole ring remains a key factor.

Reduction: The indole ring can be selectively reduced to the corresponding indoline. Catalytic hydrogenation is a common method for this transformation. In the presence of a catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere, the pyrrole (B145914) ring of the indole nucleus is reduced, yielding 2-(1,2-Dimethylindolin-3-yl)ethanol. orgsyn.orgnih.gov This reaction proceeds by converting the aromatic pyrrole moiety into a saturated five-membered ring.

TransformationReagents/ConditionsProduct
Oxidation Potassium Peroxodisulphate (K₂S₂O₈) / AcidRing-opened products (e.g., o-aminoaryl ketone derivatives)
Reduction H₂, Pd/C or Raney Ni2-(1,2-Dimethyl-2,3-dihydro-1H-indol-3-yl)ethanol

Transformations of the Ethanol Side Chain

The ethanol side chain at the C-3 position offers a versatile handle for a wide range of functional group transformations typical of primary alcohols.

Esterification and Etherification Reactions

Esterification: The primary hydroxyl group of this compound can be readily converted into an ester. A standard method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates, acylation can be achieved using more reactive acylating agents like acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from the ethanol side chain can be accomplished through methods like the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Reaction TypeReagents/ConditionsFunctional Group Formed
Fischer Esterification R-COOH, H₂SO₄ (cat.), HeatEster (-O-C(=O)R)
Acylation R-COCl, PyridineEster (-O-C(=O)R)
Williamson Ether Synthesis 1. NaH; 2. R-X (Alkyl Halide)Ether (-O-R)

Oxidation of the Hydroxyl Group

The primary alcohol of the ethanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder, more controlled oxidants are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically proceed to the carboxylic acid. chemguide.co.ukyoutube.com

Oxidation to Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation of primary alcohols to aldehydes, yielding 2-(1,2-Dimethyl-1H-indol-3-yl)acetaldehyde. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents like chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄) will oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-(1,2-Dimethyl-1H-indol-3-yl)acetic acid. libretexts.orgyoutube.com

ProductOxidizing AgentConditions
Aldehyde Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
Aldehyde Dess-Martin Periodinane (DMP)CH₂Cl₂
Carboxylic Acid Chromium Trioxide (CrO₃), H₂SO₄, AcetoneJones Oxidation
Carboxylic Acid Potassium Permanganate (KMnO₄)Basic, followed by acidic workup

Coupling Reactions at the Hydroxyl Moiety

Modern cross-coupling methodologies allow for the formation of C-O bonds, enabling the connection of the ethanol side chain to various molecular fragments. Palladium-catalyzed cross-coupling reactions, for instance, can be used to form aryl ethers from primary alcohols and aryl halides. nih.gov This reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Furthermore, base-catalyzed dehydrogenative coupling reactions can link two primary alcohols or a primary and a secondary alcohol. ias.ac.inorganic-chemistry.org These "borrowing hydrogen" or "hydrogen autotransfer" methods proceed via the in-situ formation of an aldehyde from the alcohol, which then participates in a condensation reaction, followed by reduction of the intermediate. nih.gov Such strategies could be employed to couple this compound with itself or other alcohols to create more complex ether structures.

Coupling TypeReagents/ConditionsProduct Type
C-O Cross-Coupling Aryl Halide, Pd Catalyst, Ligand, BaseAryl Ether
Dehydrogenative Coupling Alcohol, Ru or Ir Catalyst, BaseDimeric Ether
Base-Catalyzed Coupling Alcohol, KOH, HeatBranched Secondary Alcohol

Derivatization at the Nitrogen Atom

The indole nitrogen (N-1 position) is a common site for chemical modification to modulate the biological activity of indole-containing compounds. In the case of this compound, the nitrogen atom is already substituted with a methyl group, which inherently limits the types of derivatization possible compared to an unsubstituted indole.

A thorough review of scientific databases and chemical literature did not yield specific examples of further derivatization at the N-1 position of this compound. In principle, for N-alkylated indoles, further reactions at the nitrogen are generally not feasible under standard conditions. However, advanced synthetic methods can sometimes be employed for more complex transformations. General strategies for N-alkylation of indoles often involve deprotonation of the N-H bond followed by reaction with an alkyl halide. nih.govunica.it Since this compound already possesses a methyl group at the N-1 position, these standard N-alkylation reactions are not applicable.

While general palladium-catalyzed methods for the N-alkylation of indoles have been developed, these typically apply to N-unsubstituted or differently substituted indoles. mdpi.com There is no specific literature describing the application of these methods to this compound for the purpose of creating derivatives.

Biological Activities and Mechanistic Investigations Pre Clinical Research

In Vitro and In Vivo (Non-Human) Biological Activity Spectrum

Antimicrobial Efficacy and Mechanisms of Action

The indole (B1671886) scaffold is a prominent feature in many natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial effects. While research on 1,2-Dimethyl-1h-indole-3-ethanol is specific, the broader class of indole derivatives has demonstrated significant antibacterial properties. For instance, indole itself, a metabolic product of tryptophan by gut microbiota, and its derivatives can influence bacterial cell proliferation and other cellular processes. nih.gov Some indole compounds have been shown to either inhibit or, in some cases, stimulate the growth of different bacterial strains, highlighting the complexity of their interaction with bacterial cells. nih.gov The mechanisms underlying these effects often involve the modulation of various cellular pathways. nih.gov For example, indole-3-propionic acid has been found to activate extracellular ERK and inhibit JNK in certain cell lines, suggesting a role in cell proliferation pathways. nih.gov

Indole derivatives have also been investigated for their antifungal potential. Tryptophol (B1683683), or indole-3-ethanol, a closely related compound, has been shown to affect fungal morphogenesis and induce apoptosis in fungal cells, indicating its potential as an antifungal agent against various fungal species. nih.gov It has demonstrated activity against the pathogenic yeast Candida albicans in vitro. nih.gov The modulation of fungal morphogenesis is a key aspect of its antifungal action, as the transition between yeast and hyphal forms is often crucial for the virulence of pathogenic fungi. The ability of tryptophol to interfere with this process suggests a mechanism that could be exploited for therapeutic purposes. nih.gov Furthermore, some indole derivatives have shown efficacy against plant pathogenic fungi, with structure-activity relationship studies indicating that specific substitutions on the indole ring are critical for potent antifungal activity. nih.gov

Anticancer Activity in Cell Lines (In Vitro)

The anticancer properties of indole compounds have been a subject of extensive research. Various derivatives have shown promise in preclinical studies, demonstrating the ability to inhibit the growth of cancer cells through different mechanisms.

A significant mechanism through which indole compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are well-studied examples that induce apoptosis by modulating multiple cellular signaling pathways. nih.gov Research has shown that some indole derivatives can trigger apoptosis in cancer cells without causing significant toxicity to normal cells. nih.gov Tryptophol has been observed to induce apoptosis and the cleavage of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. medchemexpress.com This suggests that it can activate the death receptor pathway, leading to the execution of the apoptotic program in cancer cells.

Another important anticancer mechanism for some indole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for various cellular functions, including cell division. nih.gov By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and subsequently lead to apoptotic cell death. nih.gov Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov This disruption of microtubule function makes them promising candidates for the development of new anticancer agents. nih.gov

Interactive Data Tables

Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives

Compound/DerivativeCancer Cell LineObserved EffectMechanism of Action
This compoundNot specified in provided search resultsNot specified in provided search resultsNot specified in provided search results
Indole-3-carbinol (I3C)VariousApoptosis inductionModulation of multiple signaling pathways
3,3'-diindolylmethane (DIM)VariousApoptosis inductionModulation of multiple signaling pathways
TryptopholU937Apoptosis inductionCleavage of caspase-8
Arylthioindole (ATI) derivativesMCF-7Inhibition of tubulin polymerization, cell growth inhibition, apoptosisBinding to colchicine site on β-tubulin

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound/DerivativeTarget OrganismObserved Effect
TryptopholCandida albicansAntifungal activity
3-indolyl-3-hydroxy oxindole (B195798) derivativesPlant pathogenic fungiAntifungal activity
Indole-3-propionic acidCaco-2 cellsActivation of extracellular ERK, inhibition of JNK
Interaction with Specific Molecular Targets within Cancer Cells

In the realm of oncology research, the abnormal growth of cells, often characterized by a loss of normal regulatory mechanisms like contact inhibition, is a key focus. Investigations into novel therapeutic agents often involve targeting enzymes and proteins that play a crucial role in cancer cell proliferation and survival. One such class of targets is the histone deacetylase (HDAC) enzymes.

Substituted indolyl alkyl amino derivatives have been explored as potential novel inhibitors of histone deacetylase. In the synthesis of these potential HDAC inhibitors, this compound has been utilized as an intermediate chemical. i.moscow The rationale behind this line of research is that the inhibition of tumor growth can be achieved both directly, by inducing growth arrest, terminal differentiation, or apoptosis of cancer cells, and indirectly, by preventing the neovascularization of tumors. i.moscow The synthesis process involves reacting this compound with other chemical entities to create more complex molecules designed to interact with biological targets like HDACs. i.moscow

Anti-inflammatory Effects and Related Enzyme Inhibition

Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX) are central to this process. The development of novel anti-inflammatory agents often targets the inhibition of these enzymes.

Research into the anti-inflammatory potential of indole derivatives has included the investigation of compounds structurally related to this compound. While direct studies on its COX inhibition are not extensively detailed in the provided information, the broader class of indole-3-alkanol derivatives has been a subject of interest in the development of anti-inflammatory drugs. The structural features of these compounds are considered for their potential to interact with the active sites of COX-1 and COX-2, the two main isoforms of the cyclooxygenase enzyme.

Neuropharmacological Investigations and Receptor Interactions

The central nervous system (CNS) presents a complex network of neurotransmitters and receptors, which are targets for a vast array of therapeutic agents. The indole structure is notably present in the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), making indole derivatives a subject of interest in neuropharmacology.

The structural similarity of the indole nucleus to serotonin suggests that indole derivatives, including this compound, could potentially interact with various neurotransmitter systems. Research in this area explores the binding affinity and functional activity of such compounds at serotonin (5-HT) and dopamine (B1211576) (D) receptors, among others. The goal of these investigations is to identify novel molecules that can modulate the activity of these receptors, which could have implications for the treatment of a range of neurological and psychiatric disorders.

Plant Growth Regulatory Activities

Beyond its biomedical applications, the indole scaffold is also significant in agriculture due to its presence in plant hormones, most notably auxin (indole-3-acetic acid). This has led to research into the potential of synthetic indole derivatives to influence plant growth and development. The investigation of this compound in this context seeks to understand how modifications to the core indole structure affect its activity as a plant growth regulator. These studies often involve assessing the compound's impact on various aspects of plant physiology, such as root formation, stem elongation, and fruit development.

Antioxidant Properties and Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. The electron-rich nature of the indole ring suggests that indole derivatives may possess antioxidant properties. Research in this area would typically involve in vitro assays to quantify the ability of this compound to neutralize various types of free radicals, thereby establishing its potential as an antioxidant agent.

Anti-Trypanosomal Activity

The urgent need for new, effective, and safer treatments for neglected tropical diseases like African Trypanosomiasis, caused by Trypanosoma parasites, has driven research into novel chemical scaffolds. nih.gov Current therapies often suffer from significant side effects, toxicity, and increasing parasite resistance. nih.gov In this context, indole derivatives have emerged as a promising class of compounds.

Specifically, research has shown that the indole motif is a crucial structural component for anti-trypanosomal activity in certain classes of compounds. nih.gov For instance, in studies on N5-substituted paullones, the removal of the indole moiety resulted in a complete loss of both inhibitory activity against trypanothione (B104310) synthetase (TryS) and anti-trypanosomal effects. nih.gov TryS is a vital enzyme in the parasite's unique thiol redox metabolism, making it a key drug target. nih.gov

While direct studies on this compound are limited, the broader investigation of indole-based compounds provides a strong rationale for its potential in this area. For example, various indole derivatives have demonstrated significant activity against Trypanosoma brucei. nih.gov The anti-trypanosomal activity of various compounds is often evaluated using in vitro assays, such as the Alamar blue assay, against parasite strains like T. b. brucei. nih.gov

It is important to note that the development of anti-trypanosomal drugs also considers their mechanism of action. Triazole-based compounds, for instance, have shown activity against T. cruzi through various mechanisms, including the inhibition of crucial enzymes like cruzain and sterol 14α-demethylase (CYP51). mdpi.com This highlights the diverse pathways through which indole-related structures can exert their anti-parasitic effects.

Biosynthetic Pathways and Metabolism in Biological Systems (Non-Human)

Natural Occurrence of Indole-3-ethanol in Microorganisms and Plants

Indole-3-ethanol, also known as tryptophol, is a naturally occurring compound found in a variety of microorganisms and plants. wikipedia.orghmdb.ca It is recognized as a secondary metabolite produced through the metabolic activity of these organisms. medchemexpress.com

In the microbial world, Indole-3-ethanol is produced by certain yeasts, such as Saccharomyces cerevisiae, as a secondary product of ethanol (B145695) fermentation. wikipedia.org It is also synthesized by the fungus Candida albicans, where it functions as an autoantibiotic. wikipedia.org Furthermore, some species of fungi within the genus Rhizoctonia are capable of efficiently converting tryptophan to Indole-3-ethanol. wikipedia.org The production of Indole-3-ethanol has also been observed in the fungus Zygorrhynchus moelleri. dntb.gov.ua

In the plant kingdom, Indole-3-ethanol has been identified in the needles and seeds of Pinus sylvestris. wikipedia.org It also plays a role as a growth promoter in cucumber hypocotyl segments. wikipedia.org The unicellular alga Euglena gracilis can convert exogenous tryptophol into several metabolites, including tryptophol galactoside. wikipedia.org

Enzymatic Transformations of Tryptophan to Indole-3-ethanol and Related Metabolites

The primary precursor for the biosynthesis of Indole-3-ethanol is the amino acid tryptophan. wikipedia.org The enzymatic conversion of tryptophan to Indole-3-ethanol involves a multi-step pathway.

The process is initiated by the deamination of tryptophan to form 3-indolepyruvate. wikipedia.org Subsequently, 3-indolepyruvate is decarboxylated by the enzyme indolepyruvate decarboxylase to yield indole-3-acetaldehyde. wikipedia.org Finally, indole-3-acetaldehyde is reduced to Indole-3-ethanol by the action of alcohol dehydrogenase. wikipedia.org

In some bacteria, intermediates in the biosynthesis of indole-3-acetic acid (IAA), a major plant hormone, can be shunted to produce other compounds. For instance, indole-3-acetaldehyde can be reduced to indole-3-ethanol (tryptophol). oup.com

In cucumber seedlings, an enzyme known as indole-3-ethanol oxidase has been characterized. nih.gov This enzyme is involved in the oxidation of Indole-3-ethanol and is suggested to be a flavoprotein requiring a metal ion and sulfhydryl groups for its activity. nih.gov The product of this reaction, indole-3-acetaldehyde, can in turn inhibit the enzyme. nih.gov

Metabolic Fate of Indole Derivatives in Experimental Systems

The metabolism of indole derivatives has been investigated in various experimental systems, revealing a complex network of biotransformations. In the liver, indole can be oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form indoxyl. researchgate.netfrontiersin.org Other isoforms like CYP2A6 can also hydroxylate indole at different positions. frontiersin.org This is often followed by conjugation with sulfate (B86663) to form indoxyl-3-sulfate, which is then excreted by the kidneys. frontiersin.org

In rats infected with Trypanosoma brucei gambiense, tryptophan is metabolized to form Indole-3-ethanol along with indole-3-acetic acid. wikipedia.org

The unicellular alga Euglena gracilis demonstrates the capacity to metabolize exogenous tryptophol into several compounds, including tryptophol galactoside, an unknown tryptophol ester, indole-3-acetic acid, and tryptophol acetate. wikipedia.org

In studies with human liver microsomes, the metabolic stability of various indole derivatives has been assessed. This in vitro method helps to predict the in vivo metabolism mediated by hepatic CYP enzymes. nih.gov

Structure-Activity Relationships (SAR) in Substituted Indole-3-ethanol Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole derivatives, SAR studies have explored how modifications to the indole core and its substituents influence their therapeutic effects.

In the context of anti-trypanosomal activity, the indole motif itself has been identified as essential. nih.gov For a class of compounds known as paullones, which have shown activity against Trypanosoma brucei, the indole ring is a pivotal structural feature for maintaining their inhibitory effect on the parasite's trypanothione synthetase. nih.gov Any alteration or removal of this indole moiety leads to a significant loss of activity. nih.gov

In the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), SAR studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives revealed the importance of specific substituents on the indole ring system for enhancing activity. acs.org For example, the presence of a methoxy (B1213986) group at the 8-position of the carboline moiety was found to be beneficial. acs.org

While specific SAR data for this compound is not extensively detailed in the provided context, the general principles derived from SAR studies of other substituted indoles can be applied. The presence and position of the methyl groups on the indole ring and the ethanol substituent at the 3-position are expected to significantly influence its biological activity profile.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic nature of molecules. These calculations are based on the principles of quantum mechanics to model molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometry, bond lengths, and bond angles. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been shown to yield structural parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.gov This level of theory is effective for optimizing the molecular structure of compounds like 1,2-Dimethyl-1H-indole-3-ethanol and understanding its stability.

DFT is also instrumental in predicting chemical reactivity. The distribution of electron density across the molecule highlights regions that are electron-rich or electron-poor. The indole ring system is known to have a reactive position at C3, making it a nucleophilic center. windows.net The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents this reactivity. researchgate.netasianresassoc.org On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) denote electron-poor areas prone to nucleophilic attack. researchgate.netbhu.ac.in For an indole derivative, the area around the pyrrole (B145914) ring, especially C3, would be expected to show a negative potential, confirming its nucleophilic character.

Table 1: Representative Comparison of Experimental and DFT-Calculated Bond Lengths for an Indole Derivative (Note: Data is illustrative for a similar indole structure to demonstrate DFT accuracy)

Bond Experimental Bond Length (Å) Calculated Bond Length (Å) (DFT/B3LYP/6-311G(d,p))
C8-N1 1.375 1.381
N1-C2 1.371 1.378
C2-C3 1.369 1.375
C3-C3A 1.438 1.432

This interactive table is based on data for a structurally related indole compound to illustrate the typical correlation between experimental and DFT-calculated values.

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For indole compounds, the HOMO is typically distributed over the indole ring, confirming its capacity to donate electrons in reactions. nih.govresearchgate.net The LUMO's location indicates the most probable site for accepting electrons. FMO analysis helps rationalize the regioselectivity of chemical reactions, such as electrophilic substitution on the indole nucleus. wustl.edu

Table 2: Representative Frontier Molecular Orbital (FMO) Data for an Indole Derivative (Note: Data is illustrative for a similar indole structure)

Parameter Energy (atomic units) Energy (eV)
HOMO -0.196412 a.u. -5.34 eV
LUMO -0.07087 a.u. -1.93 eV

This interactive table presents typical FMO energy values for a related indole compound, highlighting the parameters used to assess chemical reactivity and stability. nih.gov

Molecular Dynamics Simulations to Understand Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide crucial insights into its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a water box) along with a target protein. The forces between the atoms are calculated using a force field (like CHARMM27), and Newton's laws of motion are applied to predict their subsequent positions and velocities over short time intervals. nih.gov By analyzing the trajectory of the simulation, researchers can observe how the ligand binds to the protein, the stability of the resulting complex, and any conformational changes in either the ligand or the protein upon binding. This is particularly useful for understanding how dynamic loops near a protein's active site might move to accommodate a ligand. nih.gov

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to identify potential biological targets for a compound and to estimate the strength of the interaction, or binding affinity. nih.gov

The process involves generating a three-dimensional structure of the ligand, this compound, and placing it into the binding site of a target protein. A scoring function then calculates the binding energy, with more negative values indicating a more favorable interaction. researchgate.net Docking studies on various indole derivatives have successfully predicted their binding modes to enzymes like EGFR kinase and alkaline phosphatase. nih.govmdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the indole compound and the amino acid residues in the protein's active site, which are crucial for its inhibitory activity. mdpi.com

Table 3: Illustrative Molecular Docking Results for Indole Derivatives Against Various Protein Targets

Indole Derivative Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues
5-Indolylmethylen-4-oxo-2-thioxothiazolidine MurB -8.5 to -9.2 Arg164, Tyr194, Asn333
Flavone (M5) α-amylase -8.5 Gln63

This interactive table showcases representative binding energies for various compounds with protein targets, demonstrating the application of molecular docking. nih.govresearchgate.netmdpi.com

Prediction of Biological Activity Profiles through In Silico Methods

In silico methods encompass a range of computational tools used to predict the biological activities and pharmacokinetic properties of a molecule based on its structure. nih.gov Online tools and software platforms like Molinspiration, MolPredictX, and ADMETlab 2.0 use algorithms trained on large datasets of compounds with known properties. nih.govnih.gov

By inputting the structure of this compound, these programs can generate predictions for a wide spectrum of biological activities. For example, predictions for related indole hybrids suggest potential as kinase inhibitors, enzyme inhibitors, or G-protein coupled receptor (GPCR) ligands. nih.govnih.gov These predictions help prioritize compounds for further experimental testing by identifying those with the highest probability of possessing a desired biological effect and favorable drug-like properties, thereby accelerating the drug discovery process. nih.gov

Table 4: Sample Predicted Biological Activities for Indole Derivatives from In Silico Software (Note: Activities are based on predictions for structurally related indole hybrids)

Bioactivity Class Molinspiration Score
GPCR Ligand > 0
Ion Channel Modulator -0.5 to 0
Kinase Inhibitor > 0
Nuclear Receptor Ligand -0.5 to 0.5
Protease Inhibitor -0.5 to 0

This interactive table illustrates the types of biological activity predictions that can be generated for a novel compound using computational models. nih.gov

Spectroscopic Property Prediction (Theoretical Aspects)

Theoretical calculations, primarily using DFT, can accurately predict the spectroscopic properties of a molecule. asianresassoc.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a newly synthesized compound.

Calculations can determine the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. asianresassoc.org Similarly, the magnetic shielding of atomic nuclei can be calculated to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H NMR and ¹³C NMR). nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. bhu.ac.in The theoretical spectra for indole and its derivatives have been computed and show good agreement with available experimental data, supporting the reliability of these predictive methods. mdpi.com

Potential Research Applications of 1,2 Dimethyl 1h Indole 3 Ethanol

Role as a Synthetic Building Block in Organic Chemistry

The chemical structure of 1,2-Dimethyl-1H-indole-3-ethanol, featuring a reactive hydroxyl group and a modifiable indole (B1671886) core, positions it as a versatile building block in organic synthesis. The presence of methyl groups at the 1 and 2 positions influences the electronic properties and steric accessibility of the indole ring, potentially leading to unique reactivity compared to its parent compound, tryptophol (B1683683).

The hydroxyl group can be readily converted into a variety of other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the indole ring itself can undergo electrophilic substitution at various positions, although the 2-position is blocked by a methyl group in this case. This allows for the introduction of additional functionalities, leading to the synthesis of more complex molecules. For instance, the core indole structure can be a precursor in the synthesis of N-fused indole derivatives like pyrazinoindoles, which have shown a range of biological activities. The synthesis of these complex heterocyclic systems often involves the initial functionalization of the indole core, a role for which this compound is well-suited.

The concept of bioisosteric replacement is a key strategy in drug design, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. acs.orggoogle.comfishersci.se The indole nucleus is a common scaffold in many biologically active compounds, and its derivatives are often used in bioisosteric replacement studies to develop new therapeutic agents. acs.orggoogle.com For example, the indole moiety has been replaced with other bicyclic systems to create potent and selective inhibitors of enzymes like phosphoinositide 3-kinase delta (PI3Kδ). acs.orggoogle.com this compound could serve as a starting material for creating novel indole-based pharmacophores for such bioisosteric studies.

Exploration in Material Science Research (e.g., Corrosion Inhibition)

Indole and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govmdpi.comhmdb.ca The inhibitory effect is attributed to the adsorption of the indole molecules onto the metal surface, forming a protective layer that hinders the corrosion process. nih.gov This adsorption is facilitated by the presence of the aromatic indole ring and heteroatoms with lone pair electrons (in this case, the nitrogen atom), which can interact with the vacant d-orbitals of the metal.

While no specific studies on the corrosion inhibition properties of this compound have been found, the performance of other indole derivatives provides a strong indication of its potential in this area. The inhibition efficiency of these compounds generally increases with their concentration.

Below is a table summarizing the corrosion inhibition efficiencies of some indole derivatives on mild steel in acidic media, which can serve as a reference for the potential efficacy of this compound.

Table 1: Corrosion Inhibition Efficiency of Selected Indole Derivatives on Mild Steel

InhibitorCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)0.5 M H₂SO₄90 ppm76.2 nih.gov
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI)0.5 M H₂SO₄90 ppm81.2 nih.gov
5-Hydroxyindole (HI)0.5 M H₂SO₄0.005 M~60 mdpi.com
Indole0.5 M H₂SO₄0.005 M~97 mdpi.com
2-(1H-indol-3-yl)acetohydrazide (IAH)0.5 M HClOptimum80.4 hmdb.ca
4-(1H-indol-3-yl)butanehydrazide (IBH)0.5 M HClOptimum94.1 hmdb.ca

This table presents data for indole derivatives other than this compound to illustrate the general effectiveness of this class of compounds as corrosion inhibitors.

The methyl groups on the indole ring of this compound could potentially enhance its corrosion inhibition properties by increasing the electron density on the indole nucleus, thereby strengthening its adsorption on the metal surface. The ethanol (B145695) side chain could also contribute to the adsorption process.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. medchemexpress.com The indole scaffold is a common feature in many fluorescent molecules, making its derivatives attractive candidates for the development of chemical probes. These probes can be designed to selectively interact with specific biological targets, such as proteins or nucleic acids, and their fluorescence properties can be used to visualize and study these interactions.

The development of fluorescent probes often involves the synthesis of derivatives with specific photophysical properties, such as high fluorescence quantum yields and large Stokes shifts. While there is no specific research on this compound as a chemical probe, its structure suggests it could be a valuable precursor for creating such tools. The hydroxyl group provides a convenient handle for attaching fluorophores or other reporter groups.

For example, indole derivatives have been used to create fluorescent probes for detecting pH changes and specific ions. nist.govchemicalbook.com The design of these probes often follows a donor-π-acceptor (D-π-A) architecture to achieve desired photophysical properties. nist.govchemicalbook.com this compound could serve as the donor component in such a system.

Imaging Agents in Cellular Research

Fluorescently labeled molecules are indispensable tools for imaging and tracking biological processes within living cells. The development of novel fluorescent probes with improved properties such as enhanced brightness, photostability, and cell permeability is an active area of research. Indole derivatives have been successfully utilized in the synthesis of fluorescent small-molecule probes for cellular imaging. nih.gov

The introduction of a sulfonate group to a selenium-indole core has been shown to improve water solubility and biocompatibility, leading to fluorescent probes suitable for tumor cell imaging. nih.gov Similarly, the hydroxyl group of this compound could be functionalized to introduce charged groups or other moieties to enhance its properties as an imaging agent.

While no studies have specifically reported the use of this compound as an imaging agent, its structural similarity to other indole-based fluorophores suggests its potential in this field. The synthesis of indole hemicyanine dyes, which can be used for two-color cell imaging, often starts from indole quaternary ammonium (B1175870) salts, which could potentially be synthesized from this compound.

Conclusion and Future Research Directions

Summary of Current Research Status

Direct and specific research focused on 1,2-Dimethyl-1H-indole-3-ethanol is exceptionally limited in publicly accessible scientific literature. Its existence is primarily noted as a chemical entity available from commercial suppliers or as a derivative within broader chemical discussions. The bulk of relevant knowledge is inferred from its parent compound, tryptophol (B1683683), and other related indole (B1671886) structures.

Tryptophol itself is a well-documented molecule produced by various organisms, from microorganisms like Saccharomyces cerevisiae to plants and parasites. hmdb.cawikipedia.org It is known to possess anti-inflammatory, sleep-inducing, and antimicrobial properties. hmdb.camedchemexpress.com The synthesis of precursors to this compound, such as 3-bromo-1,2-dimethyl-1H-indole, has been described, indicating that synthetic pathways to the target molecule are feasible. chemicalbook.com However, comprehensive studies detailing its synthesis, physicochemical properties, biological activity, and mechanism of action are conspicuously absent.

Identification of Knowledge Gaps

The current body of scientific literature presents significant knowledge gaps concerning this compound. A systematic investigation is required to address the following areas:

Optimized Synthetic Routes: There is no established, high-yield, and scalable synthetic procedure specifically for this compound.

Biological Activity Profile: The biological effects of this compound are entirely uncharacterized. It is unknown whether the addition of two methyl groups to the tryptophol backbone enhances, diminishes, or alters its known activities.

Mechanism of Action: Without a known biological activity, the molecular mechanism remains speculative.

Pharmacokinetics and Metabolism: No data exists on how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Computational and Physicochemical Data: A comprehensive profile of its structural and electronic properties through computational modeling and experimental validation is lacking.

Proposed Future Research Avenues

To bridge the identified knowledge gaps, a multi-pronged research approach is proposed. This approach should systematically build a comprehensive understanding of the molecule, from its fundamental chemistry to its potential biological applications.

Future research should prioritize the development of efficient and versatile synthetic strategies for this compound and its analogs.

Route Optimization: A plausible synthetic pathway involves the reduction of a corresponding 3-substituted precursor. For instance, the synthesis could start with 1,2-dimethylindole, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, creating 1,2-dimethyl-1H-indole-3-carbaldehyde. Subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) would yield the target ethanol (B145695) derivative.

Modern Coupling Techniques: An alternative approach could leverage modern cross-coupling reactions. Starting from a halogenated precursor like 3-bromo-1,2-dimethyl-1H-indole, a palladium-catalyzed coupling reaction could be employed to introduce the hydroxyethyl (B10761427) side chain. chemicalbook.com

One-Pot Procedures: Investigating one-pot reactions, such as the catalytic hydrosilylation of an appropriate ester precursor, could provide a more streamlined and atom-economical synthesis, drawing inspiration from methods developed for related indole acetals. acs.org

Once a reliable synthetic route is established, the compound should undergo broad biological screening. If any significant activity is identified, the subsequent research must focus on unraveling its mechanism of action. For example, if anti-inflammatory properties are discovered, research should investigate:

Enzyme Inhibition: Assessing the inhibitory activity against key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases.

Signaling Pathway Modulation: Studying the effect on crucial inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a known target for many indole-based anti-inflammatory agents. researchgate.net

Target Identification: Employing techniques like affinity chromatography or proteomics to identify specific protein binding partners.

Drawing parallels with its parent compound, tryptophol, and the broader class of indole alkaloids, a targeted screening program for this compound is a logical next step. hmdb.ca The methylation at the N1 and C2 positions could significantly influence its binding affinity and selectivity for various biological targets. Key areas for exploration include:

Anti-inflammatory and Immunomodulatory Effects: Tryptophol is associated with anti-inflammatory properties. medchemexpress.com It is crucial to test if this compound retains or improves upon this activity.

Antimicrobial and Biofilm Regulation: Given that tryptophol can inhibit biofilm formation in certain fungi, the dimethylated analog should be screened against a panel of pathogenic bacteria and fungi. medchemexpress.com

Neurological Activity: Tryptophol induces sleep-like states, and many indole alkaloids, such as serotonin (B10506) and psilocin, are potent neuromodulators. wikipedia.orgwikipedia.org Investigating the binding affinity of this compound for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, could reveal potential psychoactive or therapeutic properties in the central nervous system.

Gut Microbiome Interactions: Indole and its derivatives are key signaling molecules produced by the gut microbiota, influencing host physiology. nih.gov Research could explore if this compound can modulate bacterial communication (quorum sensing) or influence the composition of the gut microbiome.

In parallel with experimental work, computational methods can accelerate the research process and provide valuable insights.

Molecular Docking: Once potential biological targets are hypothesized (e.g., serotonin receptors, COX enzymes), molecular docking studies can predict the binding affinity and orientation of this compound within the target's active site. This can help prioritize experimental screening.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of related analogs, QSAR models can be developed. These models can computationally predict the biological activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a biological target. This can provide a deeper understanding of the stability of the interaction and the key residues involved in binding, which is critical for rational drug design.

Diversification of Research Applications

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. While direct research on the diversified applications of this compound is limited, the activities of its parent compound, tryptophol (indole-3-ethanol), and other substituted indoles suggest potential avenues for exploration.

Tryptophol itself is known to be a quorum-sensing molecule in fungi and can induce sleep. medchemexpress.comwikipedia.org Its derivatives have been explored for various biological activities, including anti-inflammatory and immunomodulatory effects. hmdb.ca For instance, some indole derivatives have been synthesized and evaluated as potential antagonists for the 5-HT6 receptor, which is a target for cognitive disorders. nih.gov

Furthermore, the indole core is central to many anticancer agents. nih.gov The structural modifications of the indole nucleus have led to the development of compounds with potent antiproliferative properties. Research into related indole structures has also revealed potential applications in inhibiting enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov Given these precedents, future research on this compound could uncover novel applications in areas such as neuropharmacology, oncology, and infectious diseases.

Studies on Structure-Function Relationships of Specific Analogs

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and its side chains. Understanding these structure-function relationships is crucial for the rational design of new compounds with enhanced potency and selectivity.

Studies on various indole analogs have provided valuable insights. For example, in the context of cannabinoid receptor agonists, the conformation and substitution of the indole-3-carboxamide side chain have been shown to be critical for activity. nih.gov The introduction of substituents can significantly alter the binding affinity and functional activity of the molecule.

Specifically concerning methylation, which is the key feature of this compound, research on other indole derivatives has shown that methylation can have a profound impact on biological activity. The position of the methyl group on the indole ring can influence the molecule's interaction with its biological target. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles derived from related compounds suggest that the N-methyl and C2-methyl groups would significantly modulate its pharmacological profile compared to the parent tryptophol molecule. Future research should focus on systematically evaluating the impact of these methyl groups on the binding and activation of various biological targets to elucidate the specific structure-function relationships of this compound and its close analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.